molecular formula C20H25FN2O4S B2366583 5-fluoro-2-methoxy-N-(2-morpholino-2-(p-tolyl)ethyl)benzenesulfonamide CAS No. 899999-53-2

5-fluoro-2-methoxy-N-(2-morpholino-2-(p-tolyl)ethyl)benzenesulfonamide

Cat. No. B2366583
CAS RN: 899999-53-2
M. Wt: 408.49
InChI Key: YQSZTNKERJZMGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a sulfonamide derivative, which are known for their wide range of medicinal applications, including antibacterial, diuretic, and anticonvulsant activities . The presence of the fluoro, methoxy, and morpholino groups could potentially influence its reactivity and biological activity .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through nucleophilic substitution reactions or coupling reactions . For instance, boronic acids and their derivatives are commonly used in Suzuki-Miyaura coupling reactions .


Molecular Structure Analysis

The molecular structure of this compound would likely be influenced by the electron-withdrawing fluoro group and the electron-donating methoxy and morpholino groups . These groups could

Scientific Research Applications

COX-2 Inhibition and Anti-inflammatory Activity

Research on compounds with substituted benzenesulfonamide moiety, similar in structure to the specified compound, has demonstrated significant anti-inflammatory activities. For instance, a series of 1,5-diarylpyrazoles with substituted benzenesulfonamide moieties has been synthesized and evaluated for their COX-2 inhibitory activities. These compounds displayed selective and potent COX-2 inhibition, with specific fluorine substitutions enhancing their pharmacokinetic properties and anti-inflammatory activity in vivo, suggesting their potential as COX-2 specific inhibitors for therapeutic development (Pal et al., 2003).

Enantioselective Fluorination

The development of novel electrophilic fluorinating reagents, such as N-fluoro-(3,5-di-tert-butyl-4-methoxy)benzenesulfonimide (NFBSI), has been reported to improve the enantioselectivity of products in chemical synthesis. This advancement in fluorination techniques can enhance the production of more precise and potentially more effective pharmaceutical compounds, highlighting the importance of specific structural modifications in the development of new chemical reagents (Yasui et al., 2011).

PI3K Inhibitors for Treatment of Pulmonary Conditions

Phosphatidylinositol 3-kinase (PI3K) inhibitors with structures including substituted benzenesulfonamide have been proposed for the treatment of idiopathic pulmonary fibrosis and cough. The applications claimed for these compounds, based on in vitro data, suggest their potential therapeutic utility in treating respiratory conditions, indicating the breadth of research applications for compounds with this structural motif (Norman, 2014).

Fluorescence and Zinc Detection

Research on fluorophores for zinc(II) detection has highlighted the importance of specific structural features for enhancing fluorescence in the presence of zinc ions. Compounds structurally related to the one have been explored for their ability to fluoresce upon binding zinc(II), which is crucial for studying intracellular zinc concentrations. This research underscores the role of substituted benzenesulfonamide compounds in developing sensitive and selective probes for biological and chemical applications (Kimber et al., 2001).

properties

IUPAC Name

5-fluoro-2-methoxy-N-[2-(4-methylphenyl)-2-morpholin-4-ylethyl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25FN2O4S/c1-15-3-5-16(6-4-15)18(23-9-11-27-12-10-23)14-22-28(24,25)20-13-17(21)7-8-19(20)26-2/h3-8,13,18,22H,9-12,14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQSZTNKERJZMGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(CNS(=O)(=O)C2=C(C=CC(=C2)F)OC)N3CCOCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25FN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-fluoro-2-methoxy-N-(2-morpholino-2-(p-tolyl)ethyl)benzenesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.